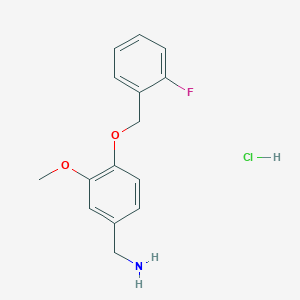

(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)methanamine hydrochloride

Description

(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)methanamine hydrochloride is a substituted phenylmethanamine derivative with a molecular formula of C₁₅H₁₅ClFNO₂ (molecular weight: 295.74 g/mol). Its structure features a phenyl ring substituted with a methoxy group at the 3-position and a 2-fluorobenzyloxy group at the 4-position, with a primary amine (–CH₂NH₂) attached to the phenyl ring. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name |

[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO2.ClH/c1-18-15-8-11(9-17)6-7-14(15)19-10-12-4-2-3-5-13(12)16;/h2-8H,9-10,17H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPZYQSYXVTPAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN)OCC2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)methanamine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

Formation of the Intermediate: The synthesis begins with the reaction of 2-fluorobenzyl alcohol with 3-methoxyphenol in the presence of a base such as potassium carbonate to form the ether intermediate.

Amination: The intermediate is then subjected to a reductive amination reaction with formaldehyde and ammonium chloride to introduce the methanamine group.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.

Reduction: The aromatic ring can be reduced to form cyclohexane derivatives using hydrogenation techniques.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Sodium hydride or other strong bases to deprotonate nucleophiles.

Major Products

Oxidation: Quinone derivatives.

Reduction: Cyclohexane derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can interact with various receptors or enzymes, potentially modulating their activity. The presence of the fluorobenzyl and methoxy groups can enhance binding affinity and selectivity towards these targets, influencing biological pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Impact of Fluorination

The 2-fluorobenzyloxy group in the target compound distinguishes it from non-fluorinated analogs like (4-(benzyloxy)-3-methoxyphenyl)methanamine hydrochloride (). For example, (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine hydrochloride () demonstrates how fluorine on aromatic systems modulates electronic properties and lipophilicity .

Backbone and Amine Modifications

- Ethylamine vs. Methanamine : The ethylamine derivative 2-(4-benzyloxy-3-methoxy-phenyl)ethylamine hydrochloride () has a longer carbon chain, which may alter receptor interactions or solubility compared to the methanamine backbone .

- Heterocyclic Systems : Compounds like [5-(3-methoxyphenyl)isoxazol-3-yl]methanamine hydrochloride () replace the phenyl ring with an isoxazole, altering π-π stacking interactions and hydrogen-bonding capacity .

Biological Activity

The compound (4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)methanamine hydrochloride, with the CAS number 1706463-93-5, is a phenylmethanamine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to elucidate the biological activity of this compound.

- Molecular Formula : C₁₆H₁₄FN₃O₃

- Molecular Weight : 315.30 g/mol

- Structural Characteristics : The compound features a methoxy group and a fluorobenzyl ether, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in antimicrobial and cytotoxic domains.

Antimicrobial Activity

A study focused on the synthesis of derivatives based on phenylmethanamine highlighted their selective activity against Chlamydia species. The presence of electron-withdrawing groups, such as fluorine, was crucial for enhancing the antimicrobial efficacy of these compounds .

Table 1: Antimicrobial Activity of Related Compounds

| Compound ID | Structure | Antimicrobial Activity | IC50 (µg/mL) |

|---|---|---|---|

| 40 | - | Chlamydia inhibition | 5.2 |

| 11 | - | Moderate activity | - |

| 13 | - | Low activity | - |

The compound this compound is hypothesized to exhibit similar properties due to its structural resemblance to active derivatives.

Cytotoxicity Studies

Cytotoxicity assessments were conducted using human cell lines to evaluate the safety profile of various phenylmethanamine derivatives. The results indicated that while some compounds showed significant antimicrobial activity, they did not exhibit cytotoxic effects at concentrations effective for pathogen inhibition .

The mechanism by which this compound exerts its effects may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for microbial survival. Further studies are needed to elucidate the specific pathways affected by this compound.

Case Studies

- Chlamydial Infections : In a controlled study, derivatives similar to the target compound were tested against Chlamydia trachomatis. The results demonstrated a dose-dependent inhibition of chlamydial progeny, supporting the potential application of these compounds in treating infections caused by this pathogen .

- Toxicity in Model Organisms : Toxicity evaluations performed in Drosophila melanogaster showed that certain modifications in the chemical structure could enhance safety profiles while maintaining antimicrobial efficacy. This suggests that further structural optimization could yield safer therapeutic agents .

Q & A

Q. What are the standard synthetic routes for preparing (4-((2-fluorobenzyl)oxy)-3-methoxyphenyl)methanamine hydrochloride, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves etherification of 3-methoxy-4-hydroxyphenylmethanamine with 2-fluorobenzyl chloride under basic conditions (e.g., NaOH), followed by hydrochloride salt formation. Optimization of stoichiometry, solvent (e.g., DMF vs. THF), and temperature (60–100°C) is critical to improve yields beyond 70% .

- Data Consideration : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using NMR (e.g., δ 6.8–7.3 ppm for aromatic protons) .

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in spectral data?

- Methodology : Use ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy at δ ~3.8 ppm, fluorobenzyl aromatic protons as doublets). Mass spectrometry (ESI-MS) confirms molecular weight ([M+H]+ = 320.1). IR identifies N-H stretches (~3300 cm⁻¹) .

- Advanced Tip : For overlapping signals, employ 2D NMR (e.g., HSQC, COSY) or compare with structurally similar compounds like [4-(benzyloxy)-3-methoxyphenyl]methanamine hydrochloride .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodology : Test solubility in water, DMSO, and ethanol via gravimetric analysis. Assess stability at pH 7.4 (PBS buffer) over 24–72 hours using HPLC. The hydrochloride salt enhances aqueous solubility (>10 mg/mL) but may degrade under prolonged light exposure .

Advanced Research Questions

Q. How can catalytic methods improve the efficiency of synthesizing the primary amine intermediate?

- Methodology : Apply transition metal-free catalytic reduction (e.g., using N-heterocyclic carbene-potassium complexes) to convert precursor amides to amines. Optimize catalyst loading (2–5 mol%) and reaction time (6–12 hours) to achieve >80% yield, as demonstrated for (3-methoxyphenyl)methanamine hydrochloride .

- Data Contradiction : Discrepancies in yields (e.g., 70% vs. 90%) may arise from residual moisture or substrate impurities. Use anhydrous solvents and rigorously dry glassware .

Q. What strategies resolve conflicting reports on the compound’s bioactivity in neurotransmitter receptor assays?

- Methodology : Conduct competitive binding assays (e.g., radiolabeled [³H]-ligands for serotonin or dopamine receptors). Normalize data to reference compounds (e.g., ketanserin for 5-HT₂A) and account for batch-to-batch purity variations .

- Advanced Tip : Use in silico docking (e.g., AutoDock Vina) to predict binding affinities and validate with mutational studies on receptor isoforms .

Q. How does the 2-fluorobenzyl group influence pharmacokinetic properties compared to non-fluorinated analogs?

- Methodology : Compare logP (octanol-water partition) via shake-flask assays and metabolic stability in liver microsomes. Fluorination typically increases lipophilicity (logP +0.5) and prolongs half-life by reducing CYP450-mediated oxidation .

- Data Analysis : Use LC-MS/MS to quantify metabolites and correlate structural modifications (e.g., fluorination at ortho vs. para positions) with ADME profiles .

Q. What orthogonal techniques validate the compound’s purity when HPLC/MS data conflicts with biological assay results?

- Methodology : Employ hyphenated techniques like LC-NMR or LC-ICP-MS to detect trace impurities (e.g., residual solvents or byproducts). Cross-validate with cytotoxicity assays (e.g., HEK293 cells) to rule out non-target effects .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.